Clodronate Disodium is the disodium salt of a nitrogen-free bisphosphonate analog of naturally occurring pyrophosphate. Clodronate binds to calcium and inhibits osteoclastic bone resorption and hydroxyapatite crystal formation and dissolution, resulting in a reduction of bone turnover. This agent may control malignancy-associated hypercalcemia, inhibit osteolytic bone metastasis and decrease pain.
A diphosphonate which affects calcium metabolism. It inhibits bone resorption and soft tissue calcification.
Clodronate disodium
CAS No.: 22560-50-5
Cat. No.: VC20754563
Molecular Formula: CH4Cl2NaO6P2
Molecular Weight: 267.88 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 22560-50-5 |
---|---|
Molecular Formula | CH4Cl2NaO6P2 |
Molecular Weight | 267.88 g/mol |
IUPAC Name | disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;tetrahydrate |
Standard InChI | InChI=1S/CH4Cl2O6P2.Na/c2-1(3,10(4,5)6)11(7,8)9;/h(H2,4,5,6)(H2,7,8,9); |
Standard InChI Key | BABBUYLLEOIZKQ-UHFFFAOYSA-N |
SMILES | C(P(=O)([O-])[O-])(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+] |
Canonical SMILES | C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.[Na] |
Chemical Properties and Structure
Clodronate disodium is a first-generation non-nitrogenated bisphosphonate, structurally characterized as the disodium salt of clodronic acid ((dichloromethylene)bisphosphonic acid) . The parent compound, clodronic acid, has a molecular weight of approximately 244.892 and a chemical formula of CH₄Cl₂O₆P₂ . The compound belongs to the class of organic compounds known as bisphosphonates, which feature two phosphonate groups linked through a carbon atom .
The molecular structure of clodronate maintains the characteristic bisphosphonate P-C-P backbone, with two chlorine atoms attached to the central carbon. This configuration closely mimics the structure of pyrophosphate, allowing clodronate to incorporate into ATP analogs that cannot be hydrolyzed . This structural mimicry forms the basis of its mechanism of action in disrupting osteoclast function.
Unlike nitrogenous bisphosphonates, clodronate belongs to the first generation of these compounds, which have a different mechanism of action but maintain clinical efficacy in appropriate applications.
Mechanism of Action
Clodronate disodium functions primarily through inhibition of osteoclast-mediated bone resorption through multiple cellular and molecular pathways . The compound's mechanism of action can be understood through several key processes:
Binding to Bone Mineral
Following administration, clodronate disodium exhibits high affinity for hydroxyapatite in bone tissue, where it binds and accumulates, providing the basis for its targeted action and extended duration of effect . This selective binding to bone mineral explains its tissue-specific action and limited systemic effects.
Osteoclast Inhibition
When bone resorption occurs, the local acidic environment created by osteoclasts releases the bound clodronate, which is subsequently taken up by osteoclasts through fluid-phase endocytosis . Within osteoclasts, clodronate disrupts critical cellular functions through:
-
Disruption of podosome formation: Clodronate interferes with F-actin ring structures (podosomes) that allow osteoclasts to attach to bone surfaces, preventing bone resorption .
-
ATP metabolism interference: As a first-generation bisphosphonate, clodronate can be incorporated into non-hydrolyzable ATP analogs, thereby disrupting ATP-dependent processes essential for osteoclast function .
-
Inhibition of ADP/ATP translocases: Research indicates clodronate inhibits several ADP/ATP translocase enzymes (specifically translocases 1, 2, and 3), further compromising energy metabolism in osteoclasts .
These mechanisms collectively result in decreased osteoclast activity, reduced bone resorption, and preservation of bone mineral density—effects that form the basis of clodronate's therapeutic applications.
Pharmacokinetics
Absorption and Distribution
The pharmacokinetic profile of clodronate disodium varies significantly depending on the route of administration. When administered orally, clodronate demonstrates limited bioavailability of only 1-2% . This poor oral absorption necessitates alternative administration routes for optimal therapeutic effect in many clinical scenarios.
Intramuscular administration results in more favorable pharmacokinetic parameters. In a study investigating intramuscular clodronate disodium in horses (1.8 mg/kg), maximum plasma concentration reached 210 ± 68.2 ng/mL at approximately 34.8 ± 0.2 minutes post-administration . The compound demonstrated rapid distribution to synovial fluid, with peak concentrations of 57.7 ± 32.8 ng/mL occurring at 2.67 ± 2.32 hours post-administration .
Parameter | Plasma | Synovial Fluid | Urine |
---|---|---|---|
Maximum concentration | 210 ± 68.2 ng/mL | 57.7 ± 32.8 ng/mL | 88,358.2 ± 79,521.4 ng/mL |
Time to maximum concentration | 34.8 ± 0.2 minutes | 2.67 ± 2.32 hours | 2.67 ± 2.58 hours |
Terminal half-life | 3.32 ± 1.25 hours | 4.8 ± 3.05 hours | Not reported |
Detection period | Up to 24 hours | Up to 48 hours | All time points (up to 168 hours) |
The extended detection period in urine (up to 168 hours) suggests sustained elimination of the compound, consistent with its slow release from bone tissue over time .
Therapeutic Applications
Treatment of Osteoporosis
Clodronate disodium has established efficacy in preventing and treating postmenopausal osteoporosis . The compound's ability to inhibit osteoclast-mediated bone resorption makes it particularly suitable for managing conditions characterized by accelerated bone loss.
Clinical applications in postmenopausal osteoporosis typically involve intramuscular administration, with conventional dosing of 100 mg every 7 to 14 days . This regimen has demonstrated efficacy comparable to daily oral therapy and potentially superior results compared to intermittent intravenous treatment . Additionally, intramuscular clodronate has been associated with improvements in back pain commonly experienced by osteoporosis patients .
Recent developments include a higher-dose formulation (200 mg/4 mL with 1% lidocaine) designed for less frequent administration (every other week) . This alternative dosing strategy aims to improve patient adherence by reducing the frequency of injections while maintaining therapeutic efficacy.
Veterinary Applications
Clodronate disodium has demonstrated significant value in veterinary medicine, particularly in the management of navicular disease in horses . Navicular disease, a common cause of forelimb lameness in horses across various activity groups, has proven responsive to clodronate therapy.
A randomized, multi-center, double-blinded clinical field study evaluated clodronate disodium (1.4 mg/kg IM) against placebo in 146 horses with forelimb lameness due to navicular disease . The results showed remarkable efficacy:
-
At Day 56 (primary endpoint), 75% of horses in the clodronate group showed positive response (improvement by at least 1 lameness grade without worsening in the contralateral limb), compared to only 3% in the placebo group (p=0.003) .
-
Of the 86 horses treated with clodronate, 8 horses improved by 3 lameness grades, 45 horses improved by 2 lameness grades, and 16 horses improved by 1 lameness grade .
-
The therapeutic effect was durable, with 65% of treated horses maintaining positive response through Day 180 .
Table 2: Efficacy of Clodronate Disodium in Horses with Navicular Disease
Time Point | Positive Response Rate (Clodronate) | Positive Response Rate (Placebo) | Statistical Significance |
---|---|---|---|
Day 28 | 67% | 21% | Not specified |
Day 56 | 75% | 3% | p=0.003 |
Day 180 | 65% | Not reported | Not specified |
These findings support clodronate disodium as an effective treatment option for managing clinical signs of navicular disease in horses, with benefits persisting for at least 6 months after administration.
Other Clinical Uses
Beyond osteoporosis and veterinary applications, clodronate disodium has demonstrated utility in managing various conditions characterized by abnormal bone metabolism:
-
Hypercalcemia of malignancy: Clodronate helps reduce elevated calcium levels associated with certain cancers .
-
Osteolysis: The compound can help prevent and treat bone destruction associated with various pathological conditions .
The versatility of clodronate across these indications stems from its fundamental mechanism of inhibiting osteoclast activity, which addresses a common pathophysiological process across different clinical conditions.
Dosage Forms and Administration
Clodronate disodium is available in multiple formulations for different routes of administration, each with specific advantages and limitations:
Intramuscular Formulations
Intramuscular administration represents a well-established route for clodronate delivery, offering reliable absorption and patient convenience. Common formulations include:
-
100 mg/3.3 mL with 1% lidocaine: Traditionally administered weekly or biweekly for postmenopausal osteoporosis .
-
200 mg/4 mL with 1% lidocaine: A newer formulation developed to reduce administration frequency to every other week, potentially improving treatment adherence .
The inclusion of lidocaine as a local anesthetic in these formulations helps minimize injection site discomfort .
Oral and Other Formulations
Parenteral therapy through intramuscular injection provides the advantage of eliminating gastrointestinal adverse effects commonly observed with oral bisphosphonate therapy . This benefit is particularly relevant for patients unable to tolerate oral bisphosphonates due to gastrointestinal side effects.
Research Findings and Clinical Studies
Pharmacokinetic Studies
A comprehensive study investigated the pharmacokinetics and pharmacodynamics of clodronate disodium in horses following intramuscular administration . Six healthy adult horses received a single intramuscular dose of clodronate (1.8 mg/kg), with subsequent collection of blood, synovial fluid, and urine samples for up to 72, 48, and 168 hours, respectively .
Key findings from this research included:
-
Rapid absorption and distribution: Clodronate was detectable in plasma within minutes of administration, with maximum concentration achieved in approximately 35 minutes .
-
Penetration into synovial fluid: The compound successfully distributed to synovial fluid, demonstrating its ability to reach potential sites of therapeutic action in joint-related conditions .
-
Prolonged urinary excretion: Clodronate was detected in urine throughout the 168-hour collection period, indicating gradual elimination and potential for extended therapeutic effect .
Clinical Efficacy Studies
A randomized, multi-center, double-blinded clinical field study evaluated clodronate disodium in 146 horses with forelimb lameness due to navicular disease . This study provided robust evidence of clodronate's efficacy in improving clinical signs:
-
Primary endpoint success: At Day 56, 75% of clodronate-treated horses showed improvement in lameness grade compared to only 3% of placebo-treated horses (p=0.003) .
-
Magnitude of improvement: Among responsive horses, improvement ranged from 1 to 3 lameness grades, with most experiencing a 2-grade improvement .
-
Durability of effect: The positive response rate remained high (65%) through Day 180, indicating sustained therapeutic benefit .
Table 3: Distribution of Lameness Grade Improvement in Clodronate-Treated Horses (n=86)
Degree of Improvement | Number of Horses | Percentage |
---|---|---|
3 lameness grades | 8 | 9.3% |
2 lameness grades | 45 | 52.3% |
1 lameness grade | 16 | 18.6% |
No improvement | 17 | 19.8% |
In human applications, studies have established clodronate's efficacy in osteoporosis management, with intramuscular administration demonstrating results comparable to daily oral therapy and potentially superior outcomes compared to intermittent intravenous treatment .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume